molecular formula C14H22N2O4S2 B5385897 1-[(2,5-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B5385897
M. Wt: 346.5 g/mol
InChI Key: FBHSEDBEYOEHFZ-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine is a chemical compound with the molecular formula C14H22N2O4S2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound features a piperazine ring substituted with sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and ethylsulfonyl chloride as the primary reagents.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The piperazine ring is first reacted with 2,5-dimethylbenzenesulfonyl chloride to form an intermediate compound. This intermediate is then further reacted with ethylsulfonyl chloride to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine can be compared with other similar compounds such as:

    1-[(2,5-Dimethylphenyl)sulfonyl]piperazine: This compound lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    1-[(2,4-Dimethylphenyl)sulfonyl]piperazine: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

    1-[(2,5-Dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine: The presence of a methylsulfonyl group instead of an ethylsulfonyl group can affect the compound’s solubility and stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)15-7-9-16(10-8-15)22(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSEDBEYOEHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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